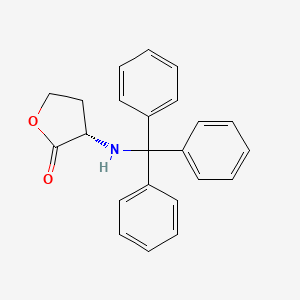

(3S)-3-(Tritylamino)oxolan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21NO2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(3S)-3-(tritylamino)oxolan-2-one |

InChI |

InChI=1S/C23H21NO2/c25-22-21(16-17-26-22)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-/m0/s1 |

InChI Key |

NONAPDJJAFAIKB-NRFANRHFSA-N |

SMILES |

C1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

sequence |

X |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 3s 3 Tritylamino Oxolan 2 One and Its Stereoisomers

Enantioselective Synthetic Routes to (3S)-3-(Tritylamino)oxolan-2-one

The creation of the chiral center at the C3-position of the oxolanone ring is the cornerstone of synthesizing the target compound. Various strategies have been developed to achieve high enantiopurity, ranging from the use of nature's chiral pool to sophisticated catalytic systems.

Strategies Employing Chiral Precursors and Templates

One of the most direct and reliable methods for obtaining enantiopure compounds is to begin with a readily available chiral starting material. In the synthesis of 3-amino-γ-butyrolactone derivatives, amino acids serve as excellent chiral precursors.

A notable example is the efficient two-step synthesis of enantiopure (S)-3-amino-γ-butyrolactone from N-t-Boc-L-aspartic acid β-benzyl ester. lsu.edu This strategy leverages the inherent chirality of L-aspartic acid. The process involves two key transformations:

Chemoselective Reduction : The α-carboxylic acid group of the N-protected aspartic acid derivative is selectively reduced to the corresponding alcohol. This is achieved via a mixed anhydride (B1165640) intermediate, which is then reduced with sodium borohydride (B1222165) (NaBH₄). This step proceeds with high yield (95%) and without compromising the optical purity of the stereocenter. lsu.edu

Acid-Catalyzed Deprotection and Lactonization : The resulting N-protected β-amino alcohol undergoes simultaneous deprotection of the Boc group and intramolecular cyclization upon treatment with acid. This spontaneous lactonization affords the desired (S)-3-amino-γ-butyrolactone hydrochloride salt in near-quantitative yield (98%) with complete retention of stereochemical integrity. lsu.edu The free amine is then available for subsequent functionalization, such as tritylation.

This approach is advantageous due to the commercial availability of the chiral starting material and the high efficiency and stereochemical fidelity of the reaction sequence.

Asymmetric Catalysis in Lactone Formation

The development of asymmetric catalysis has provided powerful tools for constructing chiral molecules, including γ-butyrolactones, with high enantioselectivity, often obviating the need for chiral starting materials. nih.gov These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of a carbon-carbon or carbon-heteroatom bond-forming reaction that establishes the key stereocenter.

Several catalytic asymmetric reactions are applicable to the synthesis of substituted butyrolactones:

Asymmetric Aldol (B89426) and Mannich Reactions : The asymmetric Mannich reaction, for instance, can introduce an amine functionality directly onto a lactone precursor with high stereocontrol. acs.org This involves the reaction of a furanone derivative with an imine, catalyzed by a chiral catalyst, to yield a γ-butenolide bearing a protected amine group. Subsequent reduction of the double bond would furnish the desired saturated lactone.

Catalytic Asymmetric Cyclocarbonylation : This method constitutes an atom-economical route to γ-butyrolactones. acs.org It involves a formal [2+2+1] cycloaddition of an alkene, a carbonyl group, and carbon monoxide, mediated by a chiral catalyst. For example, a chiral titanocene (B72419) catalyst has been shown to effectively catalyze the cyclocarbonylation of enals, producing fused γ-butyrolactones in excellent yields. acs.org While this specific example leads to fused systems, the underlying principle of asymmetric metal catalysis is broadly applicable to the formation of chiral lactone rings. nih.gov

The choice of catalyst is crucial and often dictates the efficiency and selectivity of the transformation.

Table 1: Overview of Asymmetric Catalytic Strategies for γ-Butyrolactone Synthesis

| Catalytic Method | General Transformation | Key Features | Relevant Citations |

|---|---|---|---|

| Asymmetric Mannich Reaction | Furanone + Imine → 3-Amino-γ-butenolide | Direct introduction of amine functionality; provides access to nitrogen-containing lactones. | acs.org |

| Asymmetric Mukaiyama Aldol Reaction | Silyl Ketene Acetal + Aldehyde → β-Hydroxy-γ-butyrolactone | Utilizes chiral Lewis acid catalysts (e.g., Cu(II) complexes) to control the formation of two new stereocenters. | nih.gov |

| Asymmetric Cyclocarbonylation | Enal + CO → Fused γ-butyrolactone | Atom-economical [2+2+1] cycloaddition; catalyzed by chiral transition metal complexes (e.g., titanocene). | acs.orgnih.gov |

Chemoenzymatic Synthesis of Oxolanone Scaffolds

Chemoenzymatic strategies combine the selectivity of enzymatic transformations with the practicality of chemical synthesis to construct complex chiral molecules. Enzymes operate under mild conditions and exhibit remarkable stereo- and regioselectivity, often eliminating the need for cumbersome protecting group manipulations. nih.gov

A chemoenzymatic route to optically pure (S)-3-hydroxy-γ-butyrolactone, a direct precursor to the 3-amino derivative, has been successfully developed. nih.govresearchgate.net This synthesis starts from L-malic acid and involves a selective hydrogenation followed by a lipase-catalyzed hydrolysis. The key enzymatic step is the hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone, where lipase (B570770) from Candida rugosa was identified as the most efficient enzyme. nih.govresearchgate.net This enzymatic resolution effectively provides the enantiomerically pure (S)-3-hydroxy-γ-butyrolactone. The hydroxyl group can then be converted to an amino group through standard chemical transformations, such as a Mitsunobu reaction or conversion to a leaving group followed by substitution with an azide (B81097) and subsequent reduction.

Protecting Group Strategies for the Tritylamino Functionality and Lactone

The strategic use of protecting groups is fundamental to multistep organic synthesis. organic-chemistry.org For a molecule like this compound, it is essential to protect the nucleophilic amino group while ensuring the stability of the sensitive lactone ring.

Chemo- and Regioselective Tritylation Approaches

The trityl (triphenylmethyl, Trt) group is a bulky acid-labile protecting group commonly used for amines, alcohols, and thiols. Its introduction onto the C3-amino group of the γ-butyrolactone scaffold must be performed selectively. The tritylation of a primary amine is typically achieved by reacting it with trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA).

The high nucleophilicity of the primary amine generally ensures that it reacts in preference to other potentially reactive sites. The key challenge is to avoid side reactions, such as reaction at the lactone carbonyl or deprotonation at the α-position, which could lead to racemization or ring-opening. The use of stoichiometric amounts of reagents and controlled reaction temperatures is crucial for achieving high chemoselectivity.

Orthogonal Deprotection Strategies for the Trityl Group

Orthogonal protection schemes allow for the selective removal of one protecting group in the presence of others, enabling complex molecular manipulations. organic-chemistry.orgpeptide.com The trityl group is prized for its unique deprotection conditions, which are orthogonal to many other common protecting groups used in organic synthesis.

The primary method for cleaving the trityl group from an amine is treatment with mild acid. organic-chemistry.org This lability allows for its removal without affecting more robust acid-labile groups like tert-butyl (tBu) ethers or tert-butyloxycarbonyl (Boc) groups, or base-labile groups like fluorenylmethyloxycarbonyl (Fmoc). sigmaaldrich.com This quasi-orthogonality is particularly valuable in peptide and natural product synthesis.

Table 2: Orthogonal Deprotection of the Trityl Group

| Protecting Group | Cleavage Conditions | Stable To | Relevant Citations |

|---|---|---|---|

| Trityl (Trt) | Mildly acidic conditions (e.g., 1-2% TFA in DCM); 20% dichloroacetic acid in DCM; Reductive conditions (Li, naphthalene). | Base (e.g., piperidine); Pd(0)-catalyzed cleavage conditions (for Allyl/Alloc groups); Hydrazine. | organic-chemistry.orgsigmaaldrich.com |

| Boc | Strong acid (e.g., 50-95% TFA in DCM). | Base (piperidine); Mild acid used for Trt removal. | organic-chemistry.orgpeptide.com |

| Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF). | Acidic conditions used for Trt and Boc removal. | organic-chemistry.orgpeptide.com |

| Benzyl (Bzl) | Catalytic hydrogenolysis (H₂, Pd/C); Strong acid (HF). | Mild acid (TFA); Base (piperidine). | peptide.com |

The selective deprotection of the trityl group can be accomplished using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often with a scavenger like triisopropylsilane (B1312306) (TIS) to quench the released trityl cation and prevent side reactions. sigmaaldrich.com This orthogonality makes the trityl group an excellent choice for protecting the amino functionality in (3S)-3-aminooxolan-2-one during syntheses that require subsequent modifications at other positions protected by base-labile or more acid-stable groups.

Novel Synthetic Transformations Leading to this compound

The synthesis of this compound typically originates from readily available chiral precursors, with L-aspartic acid being a common starting material. A key intermediate in this pathway is the unprotected (3S)-3-amino-γ-butyrolactone. An efficient, two-step conversion of N-t-Boc-L-aspartic acid β-benzyl ester can produce enantiopure (3S)-3-amino-γ-butyrolactone. lsu.edu This process involves the chemoselective reduction of the α-carboxylic acid to an alcohol, followed by an acid-catalyzed deprotection and cyclization to form the lactone. lsu.edu

Once the parent amine is obtained, the introduction of the trityl (triphenylmethyl) protecting group is the subsequent critical step. This is typically achieved by reacting the (3S)-3-amino-γ-butyrolactone with trityl chloride in the presence of a suitable base. The choice of base and solvent is crucial to prevent side reactions and ensure a high yield of the desired N-tritylated product.

A representative, though generalized, synthetic sequence is outlined below:

Scheme 1: Synthesis of this compound from L-aspartic acid

While specific, novel transformations leading directly to this compound are not extensively documented in publicly available literature, the stereoselective synthesis of substituted γ-butyrolactones is an active area of research. nih.gov For instance, methods involving the [3+2] annulation of allylic silanes with chlorosulfonyl isocyanate have been developed for the stereoselective synthesis of various γ-butyrolactones. nih.gov Such innovative approaches could potentially be adapted for the synthesis of the target molecule.

Table 1: Key Synthetic Steps and Reagents

| Step | Transformation | Key Reagents | Reported Yield |

| 1 & 2 | N-t-Boc-L-aspartic acid β-benzyl ester to the corresponding alcohol | Mixed anhydride, NaBH₄ | 95% lsu.edu |

| 3 | Acidic hydrolysis and cyclization to (3S)-3-amino-γ-butyrolactone | Acid (e.g., HCl) | 98% lsu.edu |

| 4 | N-Tritylation | Trityl chloride, Triethylamine | High (Typical) |

Flow Chemistry and Continuous Processing in Chiral Lactone Production

The production of chiral fine chemicals and pharmaceuticals is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for higher yields and purity. nih.govbeilstein-journals.org

The synthesis of chiral lactones, including γ-butyrolactone derivatives, is well-suited for flow chemistry. Continuous-flow processes have been developed for the enzymatic synthesis of optically pure γ-lactones, demonstrating high space-time yields and the potential for stable, long-term production. researchgate.net For instance, the use of immobilized enzymes in packed-bed reactors allows for efficient catalysis and easy separation of the product from the catalyst. researchgate.net

While a specific continuous flow process for this compound has not been detailed in the literature, the principles can be applied to its synthesis. A hypothetical continuous flow setup could involve the following stages:

Continuous Formation of the Aminolactone: A stream of a protected aspartic acid derivative could be continuously mixed with a reducing agent in a microreactor, followed by in-line quenching and introduction into a heated flow reactor with an acidic stream to effect deprotection and cyclization.

In-line Extraction and Separation: The aqueous product stream could be continuously extracted with an organic solvent using a liquid-liquid separator module.

Continuous Tritylation: The organic stream containing the aminolactone could then be mixed with a stream of trityl chloride and a base in a subsequent flow reactor to perform the N-protection.

In-line Purification: The final product stream could be passed through a column packed with a scavenger resin to remove any excess reagents or by-products, yielding the pure this compound.

The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a rapidly growing field. nih.govbeilstein-journals.org The synthesis of various chiral molecules has been successfully demonstrated in continuous flow, often with significant improvements in efficiency and safety compared to batch methods. nih.gov

Table 2: Comparison of Batch vs. Flow Processing for Chiral Lactone Synthesis

| Parameter | Batch Processing | Flow Processing |

| Safety | Handling of large quantities of reagents can be hazardous. | Smaller reaction volumes at any given time reduce risks. beilstein-journals.org |

| Heat Transfer | Can be inefficient, leading to localized hot spots and side reactions. | High surface-area-to-volume ratio allows for precise temperature control. |

| Mass Transfer | Mixing can be non-uniform, affecting reaction rates and selectivity. | Efficient mixing in microreactors leads to better process control. |

| Scalability | Scaling up can be challenging and may require process re-optimization. | Scaling out by running multiple systems in parallel is more straightforward. |

| Reproducibility | Can vary between batches. | Highly consistent and reproducible. |

Elucidation of Reactivity and Mechanistic Pathways of 3s 3 Tritylamino Oxolan 2 One

Nucleophilic Reactivity of the Tritylamino Group

The nitrogen atom of the tritylamino group possesses a lone pair of electrons, rendering it nucleophilic. However, the three bulky phenyl rings of the trityl group significantly hinder this nucleophilicity, dictating the types of reactions it can undergo.

The steric hindrance imposed by the trityl group generally prevents direct alkylation at the nitrogen atom under standard conditions. In fact, the use of an N-trityl group on the amino acid valine has been shown to completely suppress reactivity in hydrogen-borrowing alkylation reactions. rsc.org However, acylation reactions at the nitrogen are more feasible, typically after deprotection of the trityl group. The trityl group is labile and can be removed under mildly acidic conditions to free the amine for subsequent reactions.

While direct acylation of the N-trityl amine is not commonly reported, a general strategy involves the deprotection of the trityl group followed by acylation of the resulting primary amine. For instance, the related (S)-3-(tritylamino)oxetan-2-one can be deprotected using trifluoroacetic acid and p-toluenesulfonic acid to yield the corresponding ammonium (B1175870) salt, which is then acylated. A variety of acyl chlorides can be used in the presence of a base like triethylamine (B128534) to form the corresponding N-acylated products. rsc.org This two-step sequence is a common and effective method for achieving N-acylation. nih.govrsc.orgresearchgate.netorientjchem.orgnih.gov

Table 1: Representative Acylation Reactions of Amines (Analogous to Deprotected (3S)-3-(Tritylamino)oxolan-2-one)

| Amine Substrate | Acylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| Aniline | Acetic Anhydride (B1165640) | None | Water | Acetanilide | 90 | orientjchem.org |

| Benzylamine | Acetonitrile | Alumina | - | N-Benzylacetamide | 94 | nih.gov |

| Various Amines | Benzotriazolides | None | Water | N-Acylated Amines | High | nih.gov |

| Primary/Secondary Amines | Esters | Acetic Acid | - | Amides | Excellent | rsc.org |

Alkylation of amines is a fundamental transformation, though for sterically hindered amines, it can be challenging. libretexts.orgyoutube.com Transition metal-catalyzed N-alkylation of amines using alcohols has emerged as an efficient method. organic-chemistry.orgrsc.org These reactions often proceed via a "borrowing hydrogen" mechanism and can be selective for monoalkylation.

The this compound moiety can serve as a precursor for the synthesis of various nitrogen-containing heterocycles. nih.govyoutube.comnih.gov Following deprotection of the trityl group, the resulting 3-amino-γ-butyrolactone can undergo a variety of cyclization reactions. For instance, intramolecular reactions or reactions with difunctional reagents can lead to the formation of bicyclic systems or other heterocyclic structures. The synthesis of bicyclic cyclopropylamines from amino acid derivatives using titanium-mediated coupling illustrates a potential pathway for forming new ring systems. clockss.org Furthermore, amino acids and their derivatives are widely used in the synthesis of a vast array of heterocyclic compounds with potential biological activity. nih.gov

Reactivity of the Oxolanone Ring System

The five-membered γ-butyrolactone ring in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. The stability of the γ-lactone ring is significant, making its ring-opening polymerization thermodynamically challenging under normal conditions. icm.edu.pl However, reactions with strong nucleophiles can effectively open the ring. wikipedia.org

The ester linkage within the lactone can be cleaved by a variety of nucleophiles, such as amines, alcohols, and hydroxide (B78521) ions. The reaction with amines (aminolysis) would lead to the formation of γ-hydroxy amides. Studies on the ring-opening of γ-valerolactone with various amino compounds have shown that the reactivity is influenced by steric hindrance at the reacting amine. rug.nlresearchgate.net The reaction temperature, reaction time, and molar ratio of reactants are key parameters in optimizing the yield of the ring-opened product. rug.nlresearchgate.net

Ring-opening with alcohols (alcoholysis) in the presence of an acid or base catalyst would yield the corresponding γ-hydroxy ester. Acid-catalyzed ring-opening polymerization of γ-butyrolactone can be achieved under high-pressure conditions. researchgate.net

Table 2: Ring-Opening Reactions of γ-Lactones with Nucleophiles

| γ-Lactone | Nucleophile | Conditions | Product | Reference |

| γ-Valerolactone | 1,2-Diaminoethane | 25-100 °C | γ-Hydroxy amide | rug.nlresearchgate.net |

| γ-Butyrolactone | Sodium Hydroxide | Basic solution | Sodium γ-hydroxybutyrate | wikipedia.org |

| γ-Butyrolactone | Methanol | Acid catalyst, high pressure | Poly(γ-butyrolactone) | researchgate.net |

| Chiral Epoxy Esters | Various Nucleophiles | Opening-closing processes | Amino γ-butyrolactones | nih.gov |

The stereocenter at the 3-position of this compound is a critical feature influencing the stereochemical outcome of its reactions. Reactions involving the chiral center can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For example, SN2-type ring-opening reactions are expected to proceed with inversion of stereochemistry at the point of nucleophilic attack. The synthesis of enantiomerically pure derivatives of 3-aminobutanoic acid has been achieved through the SN2 ring-opening of a β-lactone.

The synthesis of chiral γ-hydroxy-α-amino acids can be accomplished through enzymatic tandem aldol (B89426) addition-transamination reactions, which are then converted to chiral α-amino-γ-butyrolactones, highlighting the importance of stereocontrol in these systems. The stereoselective synthesis of γ-butyrolactone hormones also underscores the ability to control the stereochemistry of these ring systems. acs.org

Radical and Photochemical Transformations Involving this compound

The trityl group can be a source of the stable triphenylmethyl (trityl) radical. wikipedia.org This radical is persistent and its formation can be initiated by homolysis of a carbon-heteroatom bond. rsc.orgacs.orgresearchgate.netmdpi.com The presence of the trityl group suggests that this compound could potentially undergo radical reactions under appropriate conditions, such as exposure to radical initiators or light.

The γ-butyrolactone ring itself can also participate in photochemical reactions. acs.org For example, the acetone-initiated photochemical addition of olefins to γ-butyrolactone leads to the formation of 2-alkyl-γ-butyrolactones. rsc.org Photorearrangements of γ-butyrolactones have also been reported. rsc.org More recent studies have shown the synthesis of γ-butyrolactones from allylic alcohols through a process involving a CO2 radical anion under photoredox catalysis. acs.org

Mechanistic Investigations of Key Reactions

A thorough review of the scientific literature reveals a notable scarcity of detailed mechanistic investigations specifically focused on the key reactions of this compound. While the broader reactivity of γ-butyrolactones and the behavior of N-trityl protecting groups are individually well-documented, their combined influence on the reaction mechanisms of this particular chiral lactam has not been the subject of dedicated study.

Consequently, the presentation of detailed research findings, including kinetic data, computational analyses, and elucidated reaction pathways for this compound, is not possible at this time. The following table underscores the absence of specific mechanistic data in the public domain.

| Reaction Type | Kinetic Data | Computational Analysis | Identified Intermediates/Transition States |

| Hydrolysis | Not Available | Not Available | Not Available |

| Ring-Opening | Not Available | Not Available | Not Available |

| N-Detritylation | Not Available | Not Available | Not Available |

| Other | Not Available | Not Available | Not Available |

Further research is required to populate this area of chemical knowledge.

Applications of 3s 3 Tritylamino Oxolan 2 One As a Versatile Chiral Synthon

Integration into Amino Acid and Peptide Chemistry

The field of peptide science frequently requires non-standard amino acids to create molecules with enhanced stability, specific conformations, or novel biological activities. (3S)-3-(Tritylamino)oxolan-2-one serves as an excellent precursor for such modified amino acids.

Homoserine and its derivatives are important components of many biologically active molecules. The direct synthesis of N-Trityl-L-homoserine has been reported, and it is noted that this protected form shows no tendency for spontaneous lactonization, making it a stable intermediate for further chemical transformations researchgate.net. The synthesis of multifunctional polymers has also been demonstrated using homoserine lactone as a key structural element, highlighting its utility as a versatile building block nih.gov.

The this compound can be readily converted into stereodefined homoserine derivatives. The lactone ring can be opened by nucleophiles under controlled conditions. For instance, hydrolysis or alcoholysis of the lactone ring, followed by deprotection of the trityl group, yields homoserine or its esters with the (S) configuration at the α-carbon preserved. This provides a reliable route to optically pure γ-hydroxy-α-amino acids, which are valuable intermediates in various synthetic pathways. An efficient two-step conversion of a related compound, N-t-Boc-L-aspartic acid β-benzyl ester, to enantiopure 3-(S)-amino-γ-butyrolactone has been described, underscoring the value of this class of compounds researchgate.net.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as resistance to enzymatic degradation. Cyclic peptides often exhibit enhanced receptor binding affinity and stability compared to their linear counterparts. The incorporation of constrained amino acid analogs is a common strategy in the design of both peptidomimetics and cyclic peptides.

This compound is an ideal synthon for introducing a γ-amino acid residue with a hydroxyl group in the side chain. After ring-opening, the resulting N-trityl-γ-hydroxy-α-amino acid can be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. The hydroxyl group can be further functionalized or used as a handle for cyclization or for attaching other molecular fragments. The replacement of the peptide backbone and sugar moieties with amino acids represents a significant modification in the development of novel therapeutic oligonucleotides nih.gov.

Utilization in Nucleoside and Oligonucleotide Analog Synthesis

Modified nucleosides and oligonucleotides are at the forefront of therapeutic and diagnostic research. They are designed to have improved properties such as enhanced nuclease resistance, better cellular uptake, and higher binding affinity to target RNA or DNA sequences.

3'-Amino-3'-deoxyribonucleosides are a class of modified nucleosides where the 3'-hydroxyl group of the ribose sugar is replaced by an amino group. These analogs are important as chain terminators in DNA sequencing and as antiviral agents. The synthesis of these compounds requires a chiral precursor that can provide the aminofuranose ring.

This compound can serve as a chiral starting material for the synthesis of the 3-amino-3-deoxyribose moiety. The synthesis of O-amino sugars and nucleosides is a key area of research for developing novel oligonucleotide mimics and glycoconjugates nih.gov. The lactone can be reduced to the corresponding lactol, which exists in equilibrium with the open-chain hydroxy aldehyde. This intermediate can then be manipulated through a series of steps, including protection, cyclization, and glycosylation with a nucleobase, to form the target 3'-amino-3'-deoxyribonucleoside. The trityl-protected amino group ensures the correct stereochemistry is maintained throughout the synthesis.

The natural phosphodiester backbone of oligonucleotides is susceptible to degradation by nucleases. Chemical modifications to the backbone can significantly enhance the stability and therapeutic potential of oligonucleotides biosyn.comglenresearch.com. The control of backbone chemistry and chirality has been shown to boost the splice-switching activity of oligonucleotides nih.gov.

Precursor in Natural Product and Pharmaceutical Intermediate Synthesis

The γ-butyrolactone structural motif is present in a wide range of biologically active natural products and pharmaceutical compounds nih.govresearchgate.netnih.gov. These compounds exhibit diverse pharmacological activities, including anti-inflammatory, antifungal, and neuroprotective effects nih.gov. Consequently, the development of synthetic routes to chiral γ-butyrolactones and their derivatives is of significant interest.

This compound, as a chiral amino-γ-butyrolactone, is a valuable starting material for the enantioselective synthesis of these complex molecules. The trityl-protected amino group and the lactone functionality can be selectively manipulated to build up molecular complexity. For instance, the lactone can be alkylated at the α-position to the carbonyl group, or the amino group can be deprotected and acylated. A patent describes derivatives of α-amino-γ-butyrolactone with anticonvulsant and sedative actions google.com. The inherent chirality of the starting material ensures that the final product is obtained in a specific enantiomeric form, which is often critical for its biological activity.

Chiral Auxiliaries and Ligands Derived from this compound

The temporary incorporation of a chiral molecule, known as a chiral auxiliary, is a well-established strategy to guide the formation of a desired stereoisomer in a chemical reaction. While the fundamental structure of this compound makes it a candidate for derivatization into such auxiliaries, specific examples of its transformation into widely used chiral auxiliaries or ligands are not prominently featured in current research. The potential exists to modify the lactone ring or deprotect and functionalize the amino group to create novel chiral ligands for asymmetric catalysis. However, detailed studies outlining these transformations and their efficacy are limited.

Building Blocks for Complex Bioactive Molecules

The α-amino-γ-butyrolactone framework is a recurring motif in a range of natural products and pharmacologically active molecules. nih.govacs.org This makes this compound a theoretically valuable starting material for the stereoselective synthesis of more complex targets. The synthesis of various N-acyl homoserine lactones, which play a role in bacterial quorum sensing, often starts from L-homoserine lactone. nih.govnih.gov The trityl-protected form, this compound, offers an alternative starting point for the synthesis of such analogues.

A patent for the preparation of homoserine lactones highlights the importance of these structures as central elements in many biologically active compounds. google.com While this points to the general utility of the core scaffold, it does not provide specific examples of complex bioactive molecules synthesized directly from this compound.

Computational Chemistry and Advanced Conformational Studies of 3s 3 Tritylamino Oxolan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

While molecular mechanics provides valuable insights into molecular conformation, quantum chemical calculations are necessary to understand the electronic structure and reactivity of (3S)-3-(Tritylamino)oxolan-2-one in detail. acs.orgnih.gov

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic properties of molecules of this size. nih.gov DFT calculations can provide a wealth of information, including:

Optimized Geometries and Energies: DFT can be used to obtain highly accurate structures and relative energies of different conformers, complementing the results from molecular mechanics.

Electronic Properties: DFT can be used to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are key to understanding the molecule's reactivity. For instance, the location of the LUMO can indicate the most likely site for nucleophilic attack.

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the experimental characterization of the molecule and its derivatives.

Table 2: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

This table presents hypothetical data to illustrate the typical output of a DFT calculation. The values are not based on actual experimental or computational results for this specific molecule.

While DFT is often the method of choice, other quantum chemical methods also have their place. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can provide benchmark-quality energies for smaller fragments of the molecule or for modeling specific reactions, though they are generally too computationally expensive for the entire molecule.

Semi-empirical methods, which are faster but less accurate than DFT, can be useful for exploring reaction pathways and for screening large numbers of potential reactions or derivatives. These methods can provide qualitative insights into reaction mechanisms, which can then be refined using more accurate DFT or ab initio calculations. diva-portal.org

In Silico Design of Novel Derivatives and Reaction Pathways

One of the most exciting applications of computational chemistry is the in silico design of novel molecules and reaction pathways. digitellinc.commdpi.com By using the computational tools described above, it is possible to design new derivatives of this compound with desired properties.

For example, by modifying the substituents on the trityl group or on the lactone ring, it may be possible to fine-tune the molecule's solubility, reactivity, or its ability to interact with a biological target. Computational screening of a virtual library of derivatives can help to prioritize which compounds to synthesize and test in the laboratory, saving time and resources.

Furthermore, computational methods can be used to explore novel reaction pathways for the synthesis and transformation of this compound. nih.gov By calculating the activation energies of different potential reactions, it is possible to predict which pathways are most likely to be successful and to identify potential side reactions. This can guide the development of more efficient and selective synthetic routes.

Emerging Research Frontiers and Future Prospects for 3s 3 Tritylamino Oxolan 2 One

Development of Novel Catalytic Transformations

There is currently no specific information available in scientific literature regarding the use of (3S)-3-(Tritylamino)oxolan-2-one or its derivatives in the development of novel catalytic transformations. The chiral nature of the molecule could theoretically lend itself to applications in asymmetric catalysis, but no studies have been published to demonstrate this potential.

Exploration of Polymeric and Supramolecular Applications

The exploration of this compound in the fields of polymer chemistry and supramolecular science is not documented in available research. While the monomer-like structure of its deprotected form, (3S)-3-aminooxolan-2-one, suggests the possibility of creating novel polymers, no such polymers or related supramolecular assemblies have been described in the literature. General principles of supramolecular chemistry involve the self-assembly of molecules through non-covalent interactions, a field where amino acid and lactone derivatives are of interest. researchgate.netmdpi.comnih.gov However, specific studies involving this compound are absent.

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms has not been reported. Automated synthesis is a rapidly advancing field that facilitates the rapid and efficient creation of new molecules. nih.gov While this compound could potentially be used as a building block in such systems, there is no current evidence of its implementation.

Advanced Materials Science Applications

There are no published studies on the application of this compound in advanced materials science. The development of new materials with unique properties is a key area of research, but this particular compound has not been identified as a component in any such materials in the available scientific literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3S)-3-(Tritylamino)oxolan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves two key steps: (1) amine protection using a trityl group (triphenylmethyl) to stabilize the amino group during subsequent reactions, and (2) lactonization to form the oxolan-2-one ring. For example, the oxolan ring can be constructed via intramolecular esterification of a hydroxy acid precursor under acidic or dehydrating conditions (e.g., using DCC/DMAP catalysis). Optimization focuses on minimizing racemization during lactonization by controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM). Purity is validated via HPLC with chiral columns to confirm stereochemical integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the trityl group (distinct aromatic protons at δ 7.2–7.5 ppm) and lactone carbonyl (δ ~170 ppm).

- Chiral HPLC : Essential for verifying enantiomeric excess (ee) using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 329.39 for [M+H]).

- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer : The trityl group enhances solubility in organic phases, making the compound a key intermediate in synthesizing chiral amines or lactone-based bioactive molecules. It serves as a precursor for antitumor agents or enzyme inhibitors, where the trityl group is later deprotected under mild acidic conditions (e.g., TFA/water). Its stereochemistry is critical for structure-activity relationship (SAR) studies in drug discovery .

Advanced Research Questions

Q. How can stereochemical inversion be prevented during the synthesis of this compound?

- Methodological Answer : Racemization often occurs during lactonization. Strategies include:

- Low-Temperature Reactions : Performing steps at 0–4°C to reduce kinetic energy and minimize epimerization.

- Chiral Auxiliaries : Using (S)-configured starting materials or enzymes (e.g., lipases) for stereoselective esterification.

- In Situ Monitoring : Employing real-time circular dichroism (CD) spectroscopy to detect chiral shifts.

- Computational Modeling : DFT calculations predict energy barriers for epimerization, guiding solvent and catalyst selection .

Q. How do conflicting reports on the biological activity of trityl-protected lactones arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Purity Issues : Trace impurities (e.g., deprotected amines) can skew bioassay results. Rigorous purification via flash chromatography or recrystallization is required.

- Model System Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or in vivo models (rat vs. mouse) affect metabolic stability. Cross-validation using standardized assays (e.g., OECD guidelines) is recommended.

- Analytical Sensitivity : LC-MS/MS quantifies metabolites (e.g., trityl cleavage products) to correlate activity with intact compound levels .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Methodological Answer : The trityl group’s steric bulk shields the amine from nucleophilic attack, while the lactone ring’s strain influences hydrolysis rates. Kinetic Studies : pH-dependent degradation assays (e.g., in PBS at 37°C) reveal half-life trends. Computational studies (MD simulations) model interactions with water and enzymes like esterases. Stability is enhanced by substituting electron-withdrawing groups on the trityl ring, which reduces hydrolysis .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the metabolic fate of this compound?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH to screen for Phase I metabolism. Monitor lactone hydrolysis via LC-MS.

- In Vivo Tracking : Administer C-labeled compound to rodents; collect plasma, urine, and feces for radioactivity assays.

- Metabolite Identification : Use high-resolution MS/MS and compare fragmentation patterns with synthetic standards (e.g., trityl-cleaved products) .

Q. What strategies validate the compound’s enantiomeric purity in complex biological matrices?

- Methodological Answer :

- Chiral Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers separable via reverse-phase HPLC.

- Enzymatic Assays : Use stereospecific enzymes (e.g., esterases) to hydrolyze one enantiomer preferentially, followed by kinetic analysis.

- Microscopy : Polarized light microscopy detects crystalline enantiomers in tissue sections .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.